6-Cyanobenzothiazol

Übersicht

Beschreibung

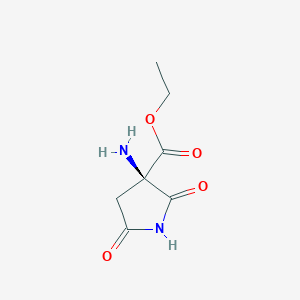

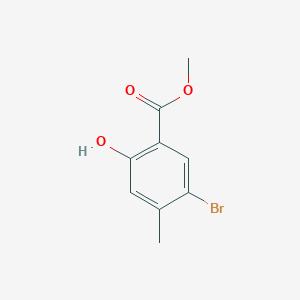

6-Cyanobenzothiazole is a compound with the molecular formula C8H4N2S . It is a useful building block in biochemistry and medicinal chemistry .

Synthesis Analysis

The synthesis of 6-amino-2-cyanobenzothiazole (ACBT), a derivative of 6-Cyanobenzothiazole, has been reported. This synthesis is based on a cyanation catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), and it has been noted for its economical and scalable nature .

Molecular Structure Analysis

The molecular structure of 6-Cyanobenzothiazole is represented by the formula C8H4N2S . The average mass is 160.196 Da and the monoisotopic mass is 160.009521 Da .

Chemical Reactions Analysis

6-Cyanobenzothiazole is a key building block for the synthesis of luciferins, which are substrates of natural and engineered firefly luciferases widely used for bioluminescence imaging (BLI) . It reacts rapidly and selectively with 1,2-aminothiols under physiological conditions .

Physical And Chemical Properties Analysis

6-Cyanobenzothiazole has a molecular weight of 160.20 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the sources.

Wissenschaftliche Forschungsanwendungen

Ich habe mehrere Suchen durchgeführt, um spezifische wissenschaftliche Forschungsanwendungen für „6-Cyanobenzothiazol“ zu finden, aber die verfügbaren Informationen sind begrenzt und konzentrieren sich hauptsächlich auf eine verwandte Verbindung, „6-Amino-2-cyanobenzothiazol“. Diese verwandte Verbindung ist ein wertvolles Zwischenprodukt bei der Entwicklung chemischer Sonden für bioorthogonale Ligation und biolumineszierende Bildgebung .

Wirkmechanismus

Target of Action

6-Cyanobenzothiazole (6-CBT) is a versatile compound that primarily targets firefly luciferases . These are enzymes that catalyze the production of light in fireflies . 6-CBT is also used as a handle for bioorthogonal ligations , which are chemical reactions that occur inside living organisms without interfering with native biochemical processes .

Mode of Action

The mode of action of 6-CBT involves its interaction with 1,2-aminothiols under physiological conditions . This interaction is selective and bioorthogonal, meaning it occurs rapidly and selectively even in the presence of other thiols and amines . This unique reactivity has been exploited in the development of the CBT ligation, a fast bioorthogonal reaction used for site-specific labeling or immobilization of proteins .

Biochemical Pathways

6-CBT is a key building block for the synthesis of luciferins , which are substrates of natural and engineered firefly luciferases widely used for bioluminescence imaging (BLI) . The typical preparation of luciferins involves the straightforward condensation of CBTs with D-cysteine . For BLI applications, luciferins are often generated in vivo from CBTs, which are easier to modify and handle due to their higher stability, cell permeability, and reactivity than the full luciferin scaffolds .

Pharmacokinetics

It is noted that 6-cbt and its derivatives are easier to modify and handle due to their higher stability, cell permeability, and reactivity . These properties suggest that 6-CBT may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

The result of 6-CBT’s action is the production of light in the case of firefly luciferases . In the context of bioorthogonal ligations, 6-CBT enables the site-specific labeling or immobilization of proteins . This can be used for various applications, including the synthesis of polymeric nanostructures in cells .

Action Environment

It is worth noting that 6-cbt reacts rapidly and selectively with 1,2-aminothiols under physiological conditions . This suggests that the compound’s action may be influenced by factors such as pH, temperature, and the presence of other biological molecules.

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 6-Cyanobenzothiazole are not mentioned in the sources, benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .

Biochemische Analyse

Biochemical Properties

6-Cyanobenzothiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is particularly known for its use in the synthesis of luciferins, which are substrates for firefly luciferases used in bioluminescence imaging . The compound reacts rapidly and selectively with 1,2-aminothiols under physiological conditions, making it useful for site-specific labeling or immobilization of proteins . This selective reactivity is exploited in the development of bioorthogonal reactions, which are essential for studying biological processes in living organisms .

Cellular Effects

6-Cyanobenzothiazole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enter cells and undergo self-assembly after activation by subcellular targets . This property is utilized in imaging caspase activity in vivo, where the compound forms fluorescent nanoparticles that can be imaged in apoptotic cells and tumor tissues . The ability of 6-Cyanobenzothiazole to form such structures within cells highlights its potential in studying cellular functions and processes.

Molecular Mechanism

At the molecular level, 6-Cyanobenzothiazole exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It reacts with free cysteine residues in proteins, forming stable adducts that can be used for site-specific labeling . This reaction proceeds with a fast second-order rate constant, making it highly efficient for biochemical applications

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Cyanobenzothiazole can change over time due to its stability and degradation. The compound is generally stable under physiological conditions, but its reactivity can be influenced by factors such as pH and temperature . Long-term studies have shown that 6-Cyanobenzothiazole can maintain its activity over extended periods, making it suitable for in vitro and in vivo experiments . Its degradation products and their potential effects on cellular function are still being studied.

Dosage Effects in Animal Models

The effects of 6-Cyanobenzothiazole vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used for imaging and labeling studies without significant adverse effects . At high doses, it may exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

6-Cyanobenzothiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells . It is metabolized by enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . The compound’s effects on metabolic flux and metabolite levels are still being investigated, but it is known to influence key metabolic processes within cells.

Transport and Distribution

Within cells and tissues, 6-Cyanobenzothiazole is transported and distributed through interactions with transporters and binding proteins . Its cell permeability allows it to enter cells efficiently, where it can localize to specific compartments and exert its effects . The compound’s distribution is influenced by factors such as its chemical structure and the presence of specific transporters that facilitate its movement within cells.

Subcellular Localization

6-Cyanobenzothiazole exhibits specific subcellular localization, which can affect its activity and function. It is known to localize to various cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct the compound to specific organelles, where it can interact with target biomolecules and participate in cellular processes

Eigenschaften

IUPAC Name |

1,3-benzothiazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRRTJKOMZONQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442358 | |

| Record name | 6-Cyanobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58249-61-9 | |

| Record name | 6-Benzothiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58249-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyanobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazole-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 6-cyanobenzothiazole in the synthesis of new compounds?

A1: 6-Cyanobenzothiazole is a heterocyclic compound that serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, leading to the creation of diverse molecules with potentially useful properties. In the study by [], 6-cyanobenzothiazole was reacted with ethylacetoacetate to create 8-cyano-2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one. This new compound demonstrated promising antimicrobial activity against E. coli and Bacillus subtilis. This highlights the potential of using 6-cyanobenzothiazole as a starting point for developing novel antimicrobial agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide](/img/structure/B1366409.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-amine](/img/structure/B1366424.png)

![4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1366426.png)